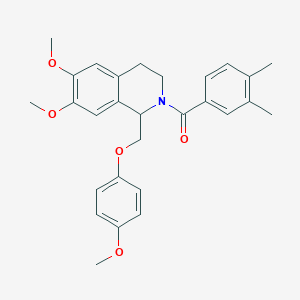

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C28H31NO5 and its molecular weight is 461.558. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone, also known by its IUPAC name, is a synthetic derivative of tetrahydroisoquinoline. This compound has garnered attention due to its potential biological activities, particularly as a modulator of NMDA receptors and as an inhibitor of HIV-1 reverse transcriptase. This article reviews the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C27H29NO5

- Molecular Weight : 447.531 g/mol

- CAS Number : 486427-02-5

NMDA Receptor Modulation

The primary biological activity of this compound is its role as a positive allosteric modulator of the NR2C/NR2D subunits of NMDA receptors. This modulation can influence several downstream effects, including:

- Synaptic Plasticity : Enhances learning and memory processes.

- Neuronal Excitability : Affects neurotransmission and overall neuronal health.

The compound's action on NMDA receptors suggests potential therapeutic applications in neurological disorders where NMDA receptor function is compromised.

HIV-1 Reverse Transcriptase Inhibition

Research has demonstrated that several analogues of the compound exhibit significant inhibitory activity against HIV-1 reverse transcriptase (RT). Notably:

- In a study evaluating various tetrahydroisoquinoline analogues, compounds with the structure similar to the target compound showed over 50% inhibition at a concentration of 100 μM.

- The most potent derivatives achieved inhibition rates of 74.82% and 72.58% , indicating strong potential as antiviral agents .

The structure–activity relationship (SAR) analyses indicated that substitutions on the phenyl ring significantly influenced potency, with electron-donating groups enhancing activity against HIV-1 RT.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of the compound:

| Compound | % Inhibition at 100 μM | Notable Substituent |

|---|---|---|

| 8h | 74.82 | Para-chloro |

| 8l | 72.58 | Para-cyano |

| 5d | 52.46 | Para-methyl |

| 5f | 56.23 | Para-methoxy |

These studies suggest that specific modifications can lead to enhanced biological activity, providing insights for future drug development .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is soluble in DMSO at concentrations above 10 mg/ml when warmed to 60 °C. This solubility aids in its use for various biological assays and therapeutic applications.

Aplicaciones Científicas De Investigación

NMDA Receptor Modulation

The compound acts primarily as a positive allosteric modulator of NMDA receptors containing the NR2C and NR2D subunits. This modulation influences synaptic plasticity and neuronal excitability, making it a candidate for further research in neuropharmacology .

Potential Neuroprotective Effects

Research indicates that compounds similar to (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone may exhibit neuroprotective properties. By modulating NMDA receptor activity, these compounds could help in reducing excitotoxicity associated with neurodegenerative diseases .

Antidepressant Activity

Studies have suggested that isoquinoline derivatives can possess antidepressant-like effects. The modulation of glutamatergic transmission through NMDA receptor pathways is hypothesized to play a role in alleviating symptoms of depression .

Synthesis and Derivatives

The synthesis of this compound involves intricate organic chemistry techniques that allow for the creation of structurally similar compounds with varying pharmacological properties. For instance, derivatives such as 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] have been synthesized and studied for their unique properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on NMDA Modulation | Investigated the effects of the compound on NMDA receptors | Found significant modulation of synaptic plasticity in vitro |

| Neuroprotective Research | Evaluated potential neuroprotective effects | Indicated reduced neuronal death in models of excitotoxicity |

| Antidepressant-Like Effects | Assessed behavioral changes in animal models | Reported decreased depressive behaviors correlated with NMDA receptor activity |

Propiedades

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-18-6-7-21(14-19(18)2)28(30)29-13-12-20-15-26(32-4)27(33-5)16-24(20)25(29)17-34-23-10-8-22(31-3)9-11-23/h6-11,14-16,25H,12-13,17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJLLOYHCTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.